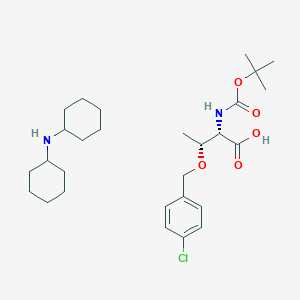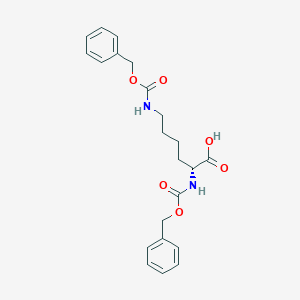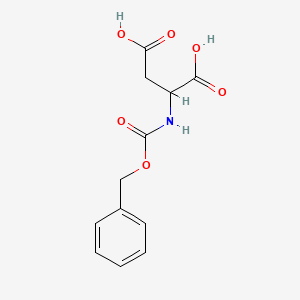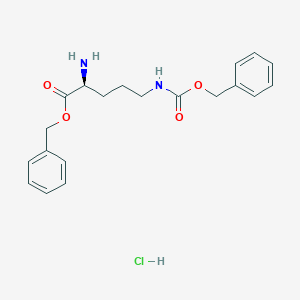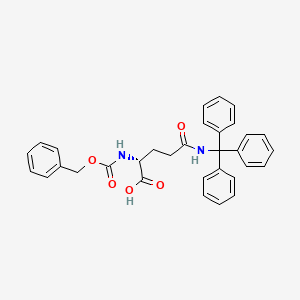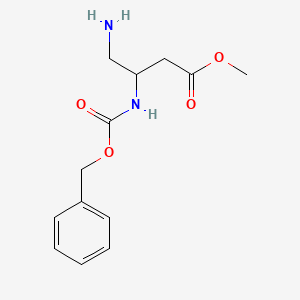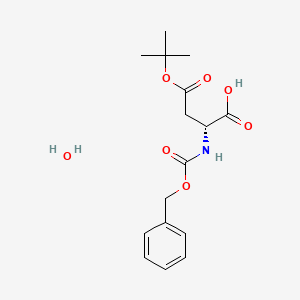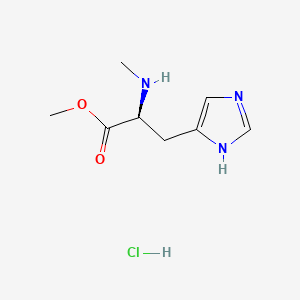
N-Me-His-Ome HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-L-histidine methyl ester hydrochloride, commonly referred to as N-Me-His-Ome HCl, is a derivative of the amino acid histidine. This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the histidine side chain and a methyl ester group at the carboxyl terminus. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-histidine methyl ester hydrochloride typically involves the methylation of histidine followed by esterification. The process can be summarized as follows:
Methylation of Histidine: Histidine is reacted with a methylating agent such as methyl iodide in the presence of a base like sodium hydroxide to form N-Methyl-L-histidine.
Esterification: The N-Methyl-L-histidine is then esterified using methanol and a catalyst such as sulfuric acid to form N-Methyl-L-histidine methyl ester.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the ester to form N-Methyl-L-histidine methyl ester hydrochloride.
Industrial Production Methods
Industrial production of N-Methyl-L-histidine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-L-histidine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The imidazole ring in the histidine side chain can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, basic conditions.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: N-Methyl-L-histidine alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Methyl-L-histidine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein structure and function, particularly in enzyme active sites.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for histamine-related drugs.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis
Mecanismo De Acción
The mechanism of action of N-Methyl-L-histidine methyl ester hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The imidazole ring can interact with metal ions and other biomolecules, influencing enzyme activity and protein function.
Pathways Involved: It can participate in histamine biosynthesis and other metabolic pathways related to amino acid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-L-histidine: Lacks the ester group, making it less soluble in organic solvents.
L-Histidine methyl ester hydrochloride: Lacks the methyl group on the nitrogen atom, affecting its reactivity and interaction with biomolecules.
Uniqueness
N-Methyl-L-histidine methyl ester hydrochloride is unique due to the presence of both the methyl group on the nitrogen atom and the methyl ester group. This dual modification enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications .
Propiedades
IUPAC Name |
methyl (2S)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-9-7(8(12)13-2)3-6-4-10-5-11-6;/h4-5,7,9H,3H2,1-2H3,(H,10,11);1H/t7-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEMVRNBUHETIW-FJXQXJEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CN=CN1)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CN=CN1)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718492 |
Source


|
| Record name | Methyl N-methyl-L-histidinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118384-75-1 |
Source


|
| Record name | Methyl N-methyl-L-histidinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


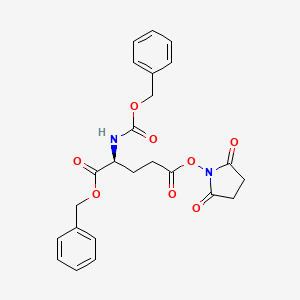
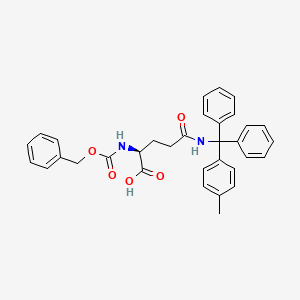
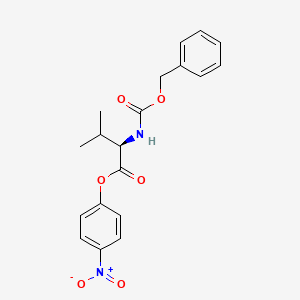
![N-cyclohexylcyclohexanamine;(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B612882.png)
